Ethyl N-(3,4-dichlorophenyl)carbamate

Description

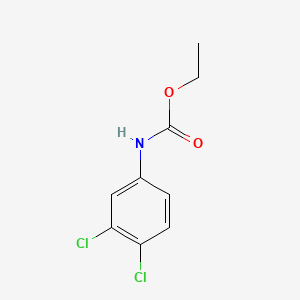

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(3,4-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVLXBXJFYNQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221815 | |

| Record name | Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7159-94-6 | |

| Record name | Carbamic acid, N-(3,4-dichlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7159-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(3,4-dichlorophenyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-(3,4-dichlorophenyl)carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LN2AD43MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Biological Research Applications

Enzyme Inhibition and Receptor Interaction Studies

The carbamate (B1207046) moiety is a well-established pharmacophore, particularly for its ability to inhibit cholinesterases. mdpi.com This has led to extensive research into the interaction of carbamate-based compounds with various enzymes, aiming to understand their inhibitory mechanisms and potential as therapeutic agents. nih.govnih.gov

Investigation of Acetylcholinesterase Inhibition by Carbamate Scaffolds

The carbamate functional group is a known inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov These enzymes are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov By inhibiting these enzymes, carbamates increase the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is foundational to the treatment of conditions like myasthenia gravis and Alzheimer's disease. nih.govnih.gov

Research into various O-aromatic N,N-disubstituted carbamates has demonstrated a range of inhibitory activity, from weak to moderate, with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) spanning from 1.60 to 311.0 µM. mdpi.com Studies comparing different carbamate derivatives have shown that structural modifications significantly influence inhibitory potency. For instance, N-methyl-N-phenyl carbamate derivatives have been identified as effective inhibitors. mdpi.com In one study, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was found to be the most potent AChE inhibitor with an IC₅₀ of 38.98 µM, while 2-(phenylcarbamoyl)phenyl diphenylcarbamate was the most effective against BChE with an IC₅₀ of 1.60 µM. mdpi.com These findings highlight how the structural scaffold of carbamates can be tuned to achieve varying degrees of enzyme inhibition and selectivity. mdpi.comnih.gov

Target Identification and Binding Affinity Profiling of Ethyl N-(3,4-dichlorophenyl)carbamate Analogues

Beyond cholinesterase inhibition, research has identified other protein targets for carbamate analogues. A significant finding was the identification of (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate, a close analogue of this compound, as a small-molecule inhibitor of the Protein Interacting with Cα-kinase 1 (PICK1) PDZ domain. nih.govnih.gov The PICK1 protein is a crucial scaffolding protein in the central nervous system that regulates the trafficking of membrane proteins, including the AMPA receptor subunit GluA2. nih.govembopress.orgnsf.gov

The identification of this inhibitor, named FSC231, was achieved through screening approximately 43,000 compounds. nih.gov Competition fluorescence polarization assays confirmed its activity, showing a potent dose-dependent inhibition of a fluorescently labeled peptide binding to the PICK1 PDZ domain, with a reported inhibitory constant (Kᵢ) of approximately 10.1 μM. nih.gov This affinity is comparable to that of endogenous peptide ligands. nih.gov Further structure-activity relationship (SAR) studies explored how modifications to the acryloylcarbamate scaffold and its substituents affect binding affinity. nih.gov For example, the removal of the cyano group from FSC231 resulted in a compound that did not inhibit the target, demonstrating the importance of this specific structural feature for binding. nih.govnih.gov

Binding Affinity of this compound Analogues for the PICK1 PDZ Domain

| Compound | Structure | Target | Inhibitory Constant (Kᵢ) | Reference |

|---|---|---|---|---|

| (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate (FSC231) | Acryloylcarbamate with 3,4-dichlorophenyl and cyano groups | PICK1 PDZ Domain | ~10.1 µM | nih.gov |

| FSC231_9 (des-cyano analogue) | Acryloylcarbamate with 3,4-dichlorophenyl group, lacking the cyano group | PICK1 PDZ Domain | > 1000 µM (no inhibition) | nih.gov |

Mechanistic Enzymology and Enzyme Kinetics Research

The mechanism by which carbamates inhibit serine hydrolases like AChE is well-characterized. They act as "slow-substrate" or "pseudo-irreversible" inhibitors. mdpi.comyoutube.com The process involves two main steps: a rapid carbamylation of the enzyme followed by a much slower decarbamylation. nih.govmdpi.com

Initially, the carbamate inhibitor binds to the active site of the enzyme, similar to the natural substrate, acetylcholine. youtube.com The carbamate moiety is then transferred to the hydroxyl group of the catalytic serine residue in the enzyme's active site, forming a carbamylated enzyme complex. mdpi.comyoutube.com This complex is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the breakdown of acetylcholine. mdpi.comyoutube.com The slow rate of decarbamylation (hydrolysis of the carbamoyl-enzyme bond) effectively takes the enzyme out of commission for an extended period, leading to a sustained inhibition of its activity. nih.govyoutube.com

Kinetic studies on various N-methyl, N-alkyl carbamates have shown that the rates of both carbamylation (kᵢ) and decarbamylation (kᵣ) are influenced by the specific structure of the carbamate, including the size of the N-alkyl substituent and the nature of the leaving group. nih.gov This detailed kinetic analysis allows for the manipulation of carbamate structures to achieve desired levels and durations of enzyme inhibition. nih.gov

Cellular and Subcellular Effects of this compound Analogues

The interactions of carbamate compounds at the molecular level translate into broader effects on cellular and subcellular processes. Research has focused on how these compounds interfere with biochemical pathways and modulate critical protein-protein interactions.

Interference with Specific Biochemical Pathways in Biological Systems

The primary biochemical pathway affected by many carbamate compounds is the cholinergic system, due to their inhibition of acetylcholinesterase. nih.gov This inhibition leads to an accumulation of acetylcholine, which can impact numerous processes regulated by this neurotransmitter, not just in the nervous system but also in non-neuronal tissues. nih.gov

Beyond the cholinergic system, some carbamates are considered endocrine-disrupting chemicals (EDCs). nih.gov There is evidence that exposure to certain carbamates can interfere with the hypothalamic-pituitary-testicular (HPT) axis, which is crucial for male reproductive function. nih.gov This interference can lead to diminished levels of key hormones, thereby compromising processes like steroidogenesis (hormone production) and spermatogenesis (sperm production). nih.gov While the precise molecular mechanisms are still under investigation, these findings suggest that carbamates can have far-reaching effects on complex biological signaling pathways. nih.gov Natural products containing carbamate-like structures have also been shown to interfere with various biological systems, from acting as algicidal compounds to influencing neuritogenesis. researchgate.net

Modulation of Protein-Protein Interactions: Research on the PICK1 PDZ Domain as a Target

A key area of modern drug discovery involves the modulation of protein-protein interactions (PPIs), which are central to nearly all cellular processes. ajwilsonresearch.comnih.govscispace.com The flat and extensive surfaces of these interaction sites have historically made them difficult to target with small molecules. ajwilsonresearch.comnih.gov However, the discovery of small-molecule inhibitors for targets like the PICK1 PDZ domain demonstrates the feasibility of this approach. nih.govnih.gov

The compound (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate (FSC231) serves as a prime example of a small molecule designed to disrupt a specific PPI. nih.gov The PICK1 protein functions as a dimer, and its PDZ domains are responsible for binding to the C-terminal ends of various membrane proteins, including the GluA2 subunit of AMPA receptors. embopress.org This interaction is critical for the trafficking of these receptors during synaptic plasticity, the cellular mechanism underlying learning and memory. embopress.orgchemrxiv.org

By binding to the PICK1 PDZ domain, FSC231 acts as an antagonist, preventing the interaction between PICK1 and its protein partners like GluA2. nih.govchemrxiv.org Research has shown that this small-molecule inhibitor can effectively block the pull-down of PICK1 by a GST fusion protein containing the C-terminus of the dopamine (B1211576) transporter (DAT), another PICK1 interaction partner. nih.gov This demonstrates that a small molecule with a dichlorophenylcarbamate-related scaffold can successfully interfere with a critical PPI, offering a tool to probe the biological function of PICK1 and a potential starting point for developing therapeutics for neurological conditions where this interaction is dysregulated. nih.govembopress.org

Impact on Signal Transduction Networks and Cellular Processes

The primary mechanism of action for many carbamates involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.gov This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors. nih.gov This overstimulation can disrupt normal signal transduction pathways within the nervous system and at the neuromuscular junction.

While specific studies on the impact of this compound on a broad range of signal transduction networks are limited, research on related aryl carbamates suggests potential interactions with other cellular targets. For instance, certain aryl carbamate derivatives have been investigated for their anti-proliferative activity, hinting at interference with cell cycle regulation or other signaling pathways involved in cell growth. nih.gov However, without direct experimental evidence, the precise effects of this compound on specific signal transduction cascades beyond the cholinergic system remain an area for further investigation.

Research on Antimycobacterial Activity of Related N-Aryl Carbamate Conjugates

Research into the antimycobacterial potential of N-aryl carbamate conjugates has shown promise. The carbamate functional group is valued in medicinal chemistry for its stability and ability to participate in hydrogen bonding. researchgate.net Studies on structurally similar compounds, such as 3,4-dichlorophenyl-ureas, have demonstrated significant activity against Mycobacterium tuberculosis. researchgate.net

In one study, derivatives prepared from 3,4-dichlorophenyl isocyanate exhibited notable antimycobacterial properties. researchgate.net Some of these compounds achieved an 80-89% inhibition of M. tuberculosis H37Rv growth at a concentration of 6.25 µM. researchgate.net The 3,4-dichlorophenyl moiety appears to be a key contributor to this biological activity. These findings suggest that N-aryl carbamates, including this compound, could serve as a scaffold for the development of novel antimycobacterial agents. Further research is warranted to synthesize and evaluate the specific antimycobacterial efficacy of this compound and its derivatives.

Investigation of Cytochrome P-450 Enzyme Modulation by Carbamate Derivatives

Cytochrome P-450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide range of xenobiotics, including many drugs and pesticides. nih.govnih.govsigmaaldrich.com Carbamates are known to be metabolized by these enzymes, which can influence their biological activity and clearance from the body.

Specific research on the interaction of this compound with CYP enzymes is not extensively documented. However, studies on related compounds provide valuable insights. For example, the metabolism of ethyl carbamate has been shown to be mediated by the CYP2E1 isozyme in lung microsomes. sigmaaldrich.com Furthermore, research on other dichlorinated aromatic compounds, such as 2,4-dichlorophenol, has demonstrated metabolism by human cytochrome P450 3A4. nih.gov This suggests that the dichlorophenyl group of this compound could be a target for CYP-mediated metabolism. The specific CYP isozymes involved and the resulting metabolites of this compound are important areas for future research to understand its metabolic fate and potential for drug-drug interactions.

Neurobiological Research Perspectives on Carbamate-Induced Effects

The neurobiological effects of carbamates are primarily attributed to their inhibition of acetylcholinesterase. nih.gov This leads to a state of cholinergic overstimulation, which can manifest as a range of neurological symptoms. nih.gov Research on various carbamates has established their potential for neurotoxicity.

While specific neurobiological studies on this compound are limited, the presence of the dichlorophenyl group may influence its neurotoxic potential. The neurotoxic effects of a structurally related compound, mthis compound, are noted to be due to its ability to inhibit acetylcholinesterase. The lipophilicity conferred by the dichlorophenyl moiety could facilitate its passage across the blood-brain barrier, potentially enhancing its central nervous system effects. Future neurobiological research should aim to characterize the specific interactions of this compound with neuronal receptors and signaling pathways to fully understand its neurotoxic profile and potential as a research tool in neuroscience.

Structure Activity Relationship Sar and Advanced Computational Modeling

Systematic Structure-Activity Relationship Investigations

SAR studies are fundamental to medicinal chemistry and drug design, providing critical insights into how specific chemical features of a compound influence its biological effects.

Influence of the 3,4-Dichlorophenyl Moiety on Biological Activity and Specificity

The 3,4-dichlorophenyl group is a critical pharmacophoric feature for many biologically active compounds. acs.org Its influence stems from a combination of electronic and steric effects imparted by the two chlorine atoms.

Electronic Effects : Chlorine atoms are electronegative and act as electron-withdrawing groups through an inductive effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org This electron-withdrawing nature is crucial for the activity of many compounds, as it can enhance binding affinities at target sites. researchgate.net The presence of two chlorine atoms, as in the 3,4-dichloro arrangement, significantly amplifies this effect compared to monohalogenated analogs. nih.gov

Steric and Lipophilic Contributions : The dichlorination pattern increases the lipophilicity (fat-solubility) of the molecule, which can facilitate passage through biological membranes. The specific 3,4-substitution pattern provides a distinct shape and volume that can be crucial for fitting into a specific binding pocket on a target protein. Studies on related compounds have shown that this moiety is a key feature for potent biological activity. acs.org For instance, in a series of neurokinin-2 (NK2) antagonists, the 1-alkyl-5-(3,4-dichlorophenyl) scaffold was fundamental to their potency. researchgate.net

Impact of Alkyl Chain Length and Substituent Variations on Carbamate (B1207046) Scaffold

The carbamate scaffold (–NH–C(=O)–O–) and its attached alkyl group are pivotal for modulating activity.

Research on N-aryl carbamates has demonstrated that the length of the O-alkyl chain significantly affects biological efficacy. mdpi.com A systematic investigation of antifungal N-aryl carbamates revealed that the ethyl group (as found in Ethyl N-(3,4-dichlorophenyl)carbamate) provided optimal activity. mdpi.com Further extension of the carbon chain to n-propyl or n-butyl groups led to a dramatic decrease in antifungal activity, suggesting that the ethyl group represents the ideal length for the O-alkyl substituent in that particular series. mdpi.com

This finding is echoed in other classes of compounds where the length of an alkyl chain is a determining factor for activity, with longer chains sometimes leading to decreased efficacy. nih.gov

| Alkyl Group (R) | Relative Activity | Comment |

|---|---|---|

| Ethyl (Et) | Optimal | Demonstrated the highest antifungal efficiency in the studied series. |

| n-Propyl | Decreased | Showed a significant drop in activity compared to the ethyl analog. |

| n-Butyl | Decreased | Exhibited dramatically lower activity. |

Positional Effects of Substituents on Aromatic Rings and Activity Modulation

The arrangement of substituents on the phenyl ring has a profound impact on molecular activity. The directing effects of existing substituents determine the position of further chemical modifications and influence receptor interactions. lumenlearning.comyoutube.com

In the case of the 3,4-dichlorophenyl group, the chlorine atoms are ortho-para directing but deactivating. lumenlearning.com However, the primary influence on SAR is how this specific substitution pattern fits within a receptor's binding site compared to other isomers. For example, studies on different classes of inhibitors have shown that moving a substituent from the para (4-position) to the meta (3-position) or ortho (2-position) can drastically alter activity. The 3,4-dichloro pattern creates a specific electronic and steric profile that is often found to be optimal. In studies of certain antibacterial agents, di-halo substituted benzyl (B1604629) groups were found to be more effective for increasing efficacy compared to mono-halo benzyl groups. nih.gov

Conformational Flexibility and its Contribution to Ligand-Target Interactions

Conformational flexibility refers to the ability of a molecule to adopt different shapes through the rotation of its single bonds. This property is crucial for the "induced fit" model of ligand-target binding. For this compound, key rotatable bonds exist between the phenyl ring and the nitrogen atom, and within the ethyl carbamate chain.

The ability of the ligand to adopt a low-energy conformation that is complementary to the binding site of a protein is essential for high-affinity binding. nih.gov While a certain degree of flexibility is necessary to achieve this optimal fit, highly flexible molecules can have a significant "entropic penalty" upon binding, as they lose conformational freedom. nih.gov Therefore, a balance is required. The relatively rigid dichlorophenyl group combined with the more flexible carbamate linker provides this balance, allowing the molecule to orient itself effectively within a binding site. libretexts.orgsamipubco.com

In Silico Approaches for SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the interactions between a ligand and its target protein at a molecular level.

Molecular Docking Simulations for Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. samipubco.com This method is instrumental in rational drug design and for interpreting SAR data.

In a typical docking simulation involving a compound like this compound, the ligand is placed into the binding site of a target protein. A scoring function then calculates the binding energy for numerous possible conformations and orientations.

These simulations can reveal key interactions, such as:

Hydrogen Bonds : The carbamate moiety, with its N-H group (donor) and carbonyl oxygen (acceptor), is capable of forming crucial hydrogen bonds with amino acid residues in the protein's active site. samipubco.com

Hydrophobic and van der Waals Interactions : The dichlorophenyl ring is lipophilic and likely to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues. samipubco.com

Halogen Bonds : The chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Studies on other compounds containing a 3,4-dichlorophenyl group have utilized docking to confirm its importance in anchoring the molecule within the binding pocket of a target receptor. researchgate.net Such analyses provide a structural hypothesis for the observed biological activities and guide the design of new, more potent analogs. samipubco.com

| Molecular Moiety | Potential Interaction Type | Likely Interacting Protein Residues |

|---|---|---|

| 3,4-Dichlorophenyl Ring | Hydrophobic, van der Waals, Halogen Bond | Nonpolar residues (e.g., Leucine, Isoleucine, Valine) |

| Carbamate N-H | Hydrogen Bond (Donor) | Residues with oxygen atoms (e.g., Aspartate, Glutamate, Tyrosine) |

| Carbamate C=O | Hydrogen Bond (Acceptor) | Residues with N-H groups (e.g., Arginine, Lysine, Histidine) |

| Ethyl Group | Hydrophobic | Nonpolar pockets within the binding site |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug design and toxicology to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties, which can be quantified by molecular descriptors. mdpi.com These models allow for the prediction of the activity of new or untested compounds, thereby streamlining the discovery process and reducing the need for extensive experimental screening. nih.gov

A QSAR model is developed by first compiling a dataset of compounds with known biological activities. mdpi.com For a series of carbamates including this compound, this would involve gathering data on their efficacy for a specific biological endpoint (e.g., herbicidal activity, enzyme inhibition). Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The distribution of electrons is critical for how the molecule interacts with its biological target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters. Steric properties determine the physical fit of the molecule into a receptor's binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures a compound's affinity for a nonpolar solvent relative to a polar one. Hydrophobicity influences a molecule's ability to cross biological membranes and interact with hydrophobic pockets in a receptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that links a selection of these descriptors to the observed biological activity. mdpi.com For a series of dichlorophenyl-containing compounds, a QSAR model could identify key structural features that enhance or diminish their activity. researchgate.net For instance, the model might reveal that specific substitutions on the phenyl ring or alterations to the carbamate chain length are critical for potency. The interpretability of a QSAR model can provide valuable insights into the mechanism of action, guiding the design of more effective analogues. mdpi.comnih.gov

Table 1: Representative Molecular Descriptors for QSAR Modeling

| Descriptor Category | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Describes electron-donating/accepting capabilities and chemical reactivity. |

| Steric | Molecular Volume | Relates to the size of the molecule and its fit within a binding site. |

| Hydrophobic | LogP | Measures the lipophilicity, affecting membrane permeability and target interaction. |

| Topological | Wiener Index | Encodes information about molecular branching and compactness. |

Density Functional Theory (DFT) Calculations for Electronic and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a powerful tool in computational chemistry for analyzing the geometric, electronic, and energetic properties of molecules like this compound with high accuracy. researchgate.net DFT calculations can provide deep insights into the molecule's intrinsic properties that govern its reactivity and interactions with biological targets. researchgate.net

For this compound, DFT calculations would typically begin with a geometry optimization to determine the most stable three-dimensional conformation (the lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. researchgate.netresearchgate.net

Once the optimized geometry is obtained, a variety of electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. uwa.edu.au

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative, potential sites for electrophilic attack) and electron-poor (electropositive, potential sites for nucleophilic attack). This is invaluable for understanding non-covalent interactions, such as hydrogen bonding, with a biological receptor. researchgate.net

Atomic Charges: DFT can be used to calculate the partial charge on each atom in the molecule. This information helps to explain the molecule's polarity and dipole moment, which are key factors in its interaction with polar environments and binding sites. researchgate.net

Table 2: Key Outputs from DFT Analysis of a Carbamate Molecule

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Predicts the most stable 3D conformation and bond lengths/angles. |

| HOMO-LUMO Energies | Determine the molecule's electronic reactivity and kinetic stability. uwa.edu.au |

| MEP Surface | Visualizes charge distribution and predicts sites for intermolecular interactions. researchgate.net |

| Vibrational Frequencies | Can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure. |

Environmental Dynamics, Degradation Pathways, and Eco Chemical Fate Studies

Environmental Transformation and Degradation Processes

Detailed research findings on the transformation and degradation of Ethyl N-(3,4-dichlorophenyl)carbamate are not available. The mechanisms and rates of its breakdown in the environment have not been characterized in published studies.

Hydrolytic Degradation Mechanisms in Aquatic and Soil Environments

No specific studies on the hydrolytic degradation of this compound were identified. The rate of hydrolysis, influence of pH, and resulting degradation products under various aquatic and soil conditions have not been documented. While carbamates as a class can undergo hydrolysis, the specific kinetics and pathways for this dichlorinated phenyl carbamate (B1207046) are unknown.

Photodegradation and Photodecomposition Pathways under Environmental Conditions

Information regarding the photodegradation of this compound is not present in the available literature. There are no studies detailing its photodecomposition pathways, the quantum yield of its degradation, or the identity of photoproducts formed under environmental light conditions.

Microbial Degradation and Biotransformation in Soil Matrices

Specific research on the microbial degradation of this compound in soil is absent from scientific publications. While microorganisms are known to degrade many carbamate pesticides, the specific microbial species capable of transforming this compound, the metabolic pathways involved, and the rate of biotransformation have not been investigated.

Formation and Characterization of Carbamate Transformation Products

There are no available studies that identify or characterize the transformation products of this compound resulting from hydrolytic, photolytic, or microbial degradation.

Sorption and Mobility Research in Environmental Compartments

Specific data on the sorption and mobility of this compound within environmental compartments is not available.

Adsorption and Desorption Behavior in Various Soil Types

No published research was found that details the adsorption and desorption characteristics of this compound in different soil types. Consequently, key parameters used to predict environmental mobility, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Freundlich adsorption coefficients (Kf), have not been determined for this compound. The influence of soil properties like organic matter content, clay composition, and pH on its sorption behavior remains unstudied.

Due to the absence of specific research data, no data tables can be generated.

Transport and Distribution Dynamics in Water and Soil Systems

The mobility and distribution of this compound in the environment are critical factors in determining its potential exposure routes and ecological impact. While specific studies on the transport of this particular carbamate are limited, the behavior of its primary degradation product, 3,4-dichloroaniline (B118046) (3,4-DCA), and related phenylurea herbicides like diuron (B1670789), provides significant insights into its likely environmental fate.

Upon release into the environment, this compound is expected to undergo degradation, leading to the formation of 3,4-DCA. This metabolite is known to be a common degradation product of several herbicides, including propanil (B472794) and diuron, and its transport has been more extensively studied.

Research indicates that 3,4-DCA exhibits moderate mobility in soil. Its distribution is heavily influenced by its tendency to adsorb to soil organic matter and clay particles. This adsorption process reduces its concentration in the soil solution and, consequently, its potential for leaching into groundwater. However, in soils with low organic matter content, the mobility of 3,4-DCA is likely to be higher.

In aquatic systems, 3,4-DCA is expected to partition between the water column and sediment. Studies on sediment-water systems have shown a strong affinity of 3,4-DCA for the sediment phase. In one such study, after a 56-day incubation period, a significant majority of the applied 3,4-DCA was found in the sediment, with only a small fraction remaining in the water phase. This suggests that sediments can act as a long-term sink for this degradation product.

Volatilization is another potential transport pathway. For 3,4-DCA, volatilization from moist soil surfaces and water bodies is considered an important fate process. However, the extent of volatilization from water can be limited by its adsorption to suspended solids and sediments.

The transport of the parent compound, this compound, is anticipated to be influenced by similar factors. As a carbamate, its water solubility and soil adsorption characteristics will dictate its movement. Generally, carbamate herbicides are known for their relatively short persistence in soil, which would, in turn, influence the concentration and distribution of the parent compound available for transport.

Table 1: Factors Influencing the Transport of this compound and its Metabolite 3,4-DCA

| Factor | Influence on Transport |

| Soil Organic Matter | High organic matter content increases adsorption, reducing mobility. |

| Clay Content | Higher clay content can increase adsorption and reduce leaching. |

| Water Solubility | Higher solubility of the parent compound could increase mobility in water. |

| Adsorption to Sediment | Strong adsorption of 3,4-DCA to sediment limits its distribution in the water column. |

| Volatility | Volatilization from moist surfaces can be a significant transport pathway for 3,4-DCA. |

Eco-Chemical Considerations and Environmental Impact Research

The environmental impact of this compound is intrinsically linked to its persistence, degradation pathways, and the toxicological properties of both the parent compound and its metabolites.

Modeling Environmental Persistence and Degradation Half-Lives

Direct data on the environmental half-life of this compound is not widely available. However, the persistence of carbamate herbicides as a class has been studied. Generally, carbamates are considered to have relatively short to moderate persistence in the environment. Studies on various carbamate and thiocarbamate herbicides have reported soil half-lives ranging from approximately one to four weeks under moist summer conditions. ucanr.edu This relatively rapid degradation is primarily attributed to microbial activity. ucanr.edu

The degradation of this compound is expected to proceed via hydrolysis of the carbamate linkage, yielding 3,4-dichloroaniline (3,4-DCA), ethanol (B145695), and carbon dioxide. This pathway is analogous to the degradation of other phenylcarbamate and phenylurea herbicides. For instance, the herbicide propanil is rapidly degraded in the environment to 3,4-DCA through enzymatic hydrolysis. dss.go.th Similarly, the degradation of diuron involves successive demethylation steps followed by hydrolysis to form 3,4-DCA. psu.edu

Table 2: General Persistence of Carbamate Herbicides and Related Compounds

| Compound Class/Compound | General Half-Life in Soil | Primary Degradation Pathway |

| Carbamate Herbicides | 1 - 4 weeks ucanr.edu | Microbial degradation ucanr.edu |

| Propanil | Short duration of activity dss.go.th | Enzymatic hydrolysis to 3,4-DCA dss.go.th |

| Diuron | Can persist for over a year at high application rates psu.edu | Microbial degradation via N-demethylation to 3,4-DCA psu.edu |

Assessment of Environmental Impact on Non-Target Organisms in Research Settings

Specific studies on the ecotoxicological effects of this compound on non-target organisms are scarce. However, the general toxicity of carbamate pesticides and the known effects of its primary metabolite, 3,4-DCA, can provide an indication of its potential environmental impact.

Carbamate pesticides, as a class, are known for their insecticidal activity, which stems from their ability to inhibit the enzyme acetylcholinesterase. This mode of action is not specific to insects and can affect a wide range of non-target organisms, including other invertebrates, fish, and wildlife. General studies on carbamates have shown potential for adverse effects on various aquatic and terrestrial organisms.

The metabolite 3,4-DCA is also of toxicological concern. The U.S. Environmental Protection Agency has noted that 3,4-DCA is a major degradate of the herbicide propanil and is assumed to be of equal toxicity to the parent compound for risk assessment purposes. epa.gov Research on 3,4-DCA has demonstrated its toxicity to aquatic life.

Given the expected degradation of this compound to 3,4-DCA, a comprehensive assessment of its environmental impact must consider the combined effects of both the parent compound and this persistent metabolite.

Role of Cometabolism and Synergistic Effects in Environmental Breakdown

The environmental breakdown of many xenobiotic compounds, including herbicides, is often not a simple process but involves complex interactions with microbial communities. Cometabolism, the process where a microbe transforms a compound without using it as a source of energy or nutrients, plays a significant role in the degradation of many pesticides.

Studies on the degradation of diuron have highlighted the importance of cometabolism. Fungal strains, for example, can degrade diuron through the action of secondary metabolism enzymes, requiring an auxiliary source of carbon and nitrogen. nih.gov This indicates that the presence of other organic matter can enhance the breakdown of such compounds.

Furthermore, the degradation of herbicides like propanil and diuron is often more efficient when carried out by a mixed culture of microorganisms rather than by individual strains. nih.govnih.gov In one study, a mixture of four bacterial strains was able to transform over 90% of propanil within 10 days, a rate significantly higher than that observed for the individual isolates. nih.gov This synergistic action, where different microbial species carry out different steps in the degradation pathway, is crucial for the complete mineralization of the herbicide. The degradation of propanil by a mixed bacterial culture was shown to proceed through the formation of 3,4-DCA, which was then further degraded. nih.govresearchgate.net

These findings suggest that the environmental breakdown of this compound is also likely to be influenced by cometabolic and synergistic processes within the soil and water microbial communities. The rate and extent of its degradation will depend on the composition and activity of these communities, as well as the presence of other organic substrates that can support microbial growth and enzyme production.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of carbamates, providing the means to isolate the target compound from various matrices for accurate measurement.

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds. However, its application to carbamates, including Ethyl N-(3,4-dichlorophenyl)carbamate, presents challenges due to their thermal lability. oup.comnih.gov Many N-alkylcarbamates tend to thermally decompose in the high temperatures of the GC injector and column, which can lead to the detection of degradation products, primarily the corresponding phenol, rather than the intact molecule. oup.com This decomposition is a significant drawback for both qualitative and quantitative analysis. oup.com

To overcome these challenges, several strategies have been developed. One common approach is derivatization, such as flash alkylation (e.g., methylation) in the injection port, which converts the thermally unstable carbamate (B1207046) into a more volatile and stable derivative suitable for GC analysis. scispec.co.th Another effective technique is the use of cold on-column injection, which introduces the sample directly onto the column at a low temperature, minimizing the risk of thermal degradation. nih.gov This method, combined with fast GC techniques—utilizing shorter columns, high carrier gas flow rates, and rapid temperature programming—reduces the compound's exposure time to high temperatures. nih.gov

For the analysis of phenyl N-methylcarbamates, various stationary phases, including polar, nonpolar, and mixed-polarity columns, have been investigated to achieve successful separations. oup.comllu.eduoup.com

| Parameter | Description | Reference |

|---|---|---|

| Injection Technique | Cold on-column injection or Split/Splitless with derivatization (e.g., flash methylation) | nih.govscispec.co.th |

| Column Type | Mixed-polarity (e.g., SGE BPX-50) or DB-WAXUI | scispec.co.thchemrxiv.org |

| Injector Temperature | 220-250 °C (for derivatized methods) | scispec.co.thchemrxiv.org |

| Oven Program | Example: Start at 70-100°C, ramp at 5-10°C/min to 250-300°C | scispec.co.thchemrxiv.org |

| Carrier Gas | Helium | chemrxiv.org |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD) | scispec.co.thnih.gov |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is often the preferred method for the analysis of thermally labile compounds like this compound. scispec.co.ths4science.at It avoids the high temperatures that cause decomposition in GC systems.

Reversed-phase HPLC is the most common mode used for carbamate analysis. s4science.at Separation is typically achieved on columns such as C8 or C18, which provide excellent resolution for these types of compounds. researchgate.netsigmaaldrich.com The mobile phase usually consists of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, allowing for the effective elution of a wide range of carbamates from the column. s4science.atresearchgate.netsigmaaldrich.com

For detection, a UV detector is frequently employed, as the aromatic ring in this compound absorbs UV light. sigmaaldrich.com For enhanced sensitivity and selectivity, especially in complex matrices like environmental or food samples, post-column derivatization is used. s4science.at This technique involves hydrolyzing the carbamates after they elute from the column to form methylamine (B109427), which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent derivative, detected by a fluorescence detector. s4science.at

| Parameter | Description | Reference |

|---|---|---|

| Column Type | Reversed-phase C8 or C18 | researchgate.netsigmaaldrich.com |

| Mobile Phase | Gradient of Acetonitrile and Water | researchgate.netsigmaaldrich.com |

| Flow Rate | 0.8 - 2.0 mL/min | s4science.atsigmaaldrich.com |

| Column Temperature | 35 - 37 °C | s4science.atsigmaaldrich.com |

| Detector | UV (e.g., at 240 nm) or Fluorescence with post-column derivatization | s4science.atsigmaaldrich.com |

| Sample Preparation | Solid-Phase Extraction (SPE) for complex matrices | hpst.cz |

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are indispensable for the definitive identification and trace-level quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) provides robust confirmation of the compound's identity, often following derivatization to ensure thermal stability. scispec.co.th The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a chemical fingerprint. For this compound, GC-MS analysis with electron ionization (EI) reveals characteristic fragments. nih.gov The molecular ion peak [M]+ is observed, along with other significant fragments corresponding to the loss of the ethoxy group or cleavage of the carbamate bond. nih.gov GC-tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, making it a powerful tool for confirmation in a single injection without extensive sample preparation. scispec.co.th

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , has become the gold standard for analyzing carbamates in complex matrices. hpst.cznih.govchrom-china.com This approach combines the gentle separation of LC with the high sensitivity and specificity of MS, eliminating the need for derivatization. nih.gov Techniques like electrospray ionization (ESI) are commonly used. analytik.news LC-MS/MS methods, such as those using a QTRAP system, allow for quantification via multiple reaction monitoring (MRM) and confirmation using enhanced product ion (EPI) scans, providing high confidence in the results even at very low concentrations (µg/kg or ppb levels). nih.govshimadzu.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Ionization Mode | Electron Ionization (EI), 70 eV | nih.gov |

| Major Mass Fragments (m/z) | 233 [M]+ | nih.gov |

| 176 | nih.gov | |

| 174 | nih.gov | |

| 161 | nih.gov | |

| 29 | nih.gov | |

| Alternative Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | hpst.cznih.gov |

| Common Ionization | Electrospray Ionization (ESI) | analytik.news |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about molecular structure, bonding, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

The ¹H NMR spectrum confirms the presence of all protons and their neighboring atoms. The ethyl group (-CH₂CH₃) gives rise to two distinct signals: a quartet for the methylene (B1212753) (-CH₂) protons, which are adjacent to three methyl protons, and a triplet for the terminal methyl (-CH₃) protons, adjacent to two methylene protons. The protons on the dichlorinated benzene (B151609) ring appear as a set of multiplets in the aromatic region of the spectrum. The N-H proton of the carbamate group typically appears as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals are expected for the carbonyl carbon (C=O) of the carbamate, the two carbons of the ethyl group, and the six carbons of the dichlorophenyl ring (four of which are unique due to symmetry).

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Reference |

|---|---|---|---|---|

| ¹H NMR | -NH- | Broad Singlet | s (br) | rsc.orgresearchgate.net |

| Aromatic -CH | ~7.0 - 7.8 | Multiplets | m | rsc.org |

| -O-CH₂- | ~4.2 | Quartet | q | researchgate.net |

| -CH₃ | ~1.3 | Triplet | t | researchgate.net |

| ¹³C NMR | C=O (carbamate) | ~153-155 | - | nih.govchemicalbook.comresearchgate.net |

| Aromatic C | ~118 - 140 | - | nih.govchemicalbook.comresearchgate.net | |

| -O-CH₂- | ~62 | - | nih.govchemicalbook.comresearchgate.net | |

| -CH₃ | ~14 | - | nih.govchemicalbook.comresearchgate.net |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound, typically recorded from a KBr wafer, shows several characteristic absorption bands. nih.gov Key absorptions include the N-H stretching vibration, the strong carbonyl (C=O) stretching vibration of the ester group, C-N stretching, and C-O stretching vibrations. rsc.orgmdpi.com These bands are crucial for confirming the presence of the carbamate functional group.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org VCD is a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules. nih.govyoutube.com Since this compound is an achiral molecule, it does not exhibit a VCD signal that can be used to assign an absolute configuration. ncats.io However, VCD can be applied to study solvent-induced conformational changes in related carbamate structures, such as amylose (B160209) carbamate. documentsdelivered.com Therefore, while not applicable for chiral determination of this specific compound, VCD remains a relevant advanced technique for conformational studies within the broader class of carbamate compounds. documentsdelivered.comyoutube.com

| Wavenumber (cm⁻¹) | Vibration Type | Reference |

|---|---|---|

| ~3396 | N-H Stretching | rsc.org |

| ~2975-2845 | C-H Stretching (aliphatic) | rsc.org |

| ~1733 | C=O Stretching (carbonyl) | rsc.org |

| ~1610 | N-H Bending | rsc.org |

| ~1365 | C-N Stretching | rsc.org |

| ~1043 | C-O Stretching | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For phenylcarbamates, this technique provides invaluable insights into molecular conformation, including the planarity of the aromatic rings, the geometry of the carbamate bridge, and intermolecular interactions such as hydrogen bonding and π–π stacking that dictate the crystal packing.

While specific crystallographic data for this compound is not available in the retrieved literature, analysis of closely related structures, such as 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, provides a framework for understanding its likely solid-state characteristics. In studies of similar compounds, molecules are often linked via N—H⋯O hydrogen bonds, forming chains or more complex networks. iucr.orgresearchgate.net The orientation between the phenyl rings is a key conformational feature, with dihedral angles varying significantly depending on the substituents. iucr.orgresearchgate.net For instance, in 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, the two aromatic rings are nearly coplanar, whereas in phenyl N-(3,5-dinitrophenyl)carbamate, they are almost perpendicular to each other. iucr.org The carbamate group itself may be slightly twisted relative to the benzene rings. iucr.orgresearchgate.net These structural details are crucial for understanding the compound's physical properties and its interactions in biological and environmental systems.

Table 1: Crystallographic Data for a Related Phenylcarbamate Compound

| Parameter | 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate |

|---|---|

| Molecular Formula | C₁₃H₈ClN₃O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Feature | Benzene rings are almost coplanar. iucr.orgresearchgate.net |

| Hydrogen Bonding | N—H⋯O hydrogen bonds link adjacent molecules. iucr.orgresearchgate.net |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a cornerstone of analytical chemistry for carbamates, a class of compounds that can be thermally unstable or lack strong chromophores or fluorophores, making them difficult to analyze directly, especially at trace levels. researchgate.netchromatographytoday.com By chemically modifying the analyte, derivatization can improve volatility for gas chromatography (GC) or enhance detectability for high-performance liquid chromatography (HPLC). chromatographytoday.comresearchgate.net

Pre-column and Post-column Derivatization Techniques in Carbamate Analysis

Derivatization techniques in HPLC can be broadly categorized as pre-column or post-column, each with distinct advantages and applications in carbamate analysis. chromatographytoday.comactascientific.com

Pre-column derivatization involves reacting the analyte to form a derivative before it is introduced into the HPLC system. researchgate.net A common reagent used for this purpose is 9-xanthydrol, which reacts with carbamates to form stable, fluorescent derivatives that can be analyzed by HPLC with fluorescence detection (HPLC-FLD) or by GC-MS. researchgate.net This approach is valued for its ability to produce stable derivatives, removing the time constraints of post-column reactions. researchgate.netresearchgate.net

Post-column derivatization (PCD) occurs after the separation of analytes on the HPLC column and before detection. pickeringlabs.com This technique is widely used for N-methylcarbamates as outlined in official methods like U.S. EPA Method 531.1. scispec.co.ths4science.at The process typically involves online, post-column hydrolysis of the carbamate with a strong base (e.g., NaOH) at an elevated temperature to yield methylamine. s4science.atjfda-online.com The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol-containing compound like 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole derivative, which is then measured by a fluorescence detector. s4science.atjfda-online.com The primary advantage of PCD is that it avoids potential issues with multiple derivative products or reaction interferences that can occur before separation. chromatographytoday.com

Table 2: Comparison of Pre-column and Post-column Derivatization for Carbamate Analysis

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Reaction Timing | Before chromatographic separation. researchgate.net | After chromatographic separation, before detection. pickeringlabs.com |

| Common Reagents | 9-xanthydrol, heptafluorobutyric anhydride (B1165640) (HFBA). researchgate.netnih.gov | o-phthalaldehyde (OPA) with 2-mercaptoethanol after hydrolysis. s4science.atjfda-online.com |

| Advantages | Can be used for GC analysis, derivative is stable, less complex hardware. researchgate.netscispec.co.th | No interference from reagent byproducts on separation, suitable for official methods (e.g., EPA 531.1). chromatographytoday.coms4science.at |

| Disadvantages | Potential for multiple derivative products, possible interference with separation. actascientific.com | Requires additional pumps and reactors, potential for band broadening due to increased dead volume. nih.gov |

Solid-Phase Derivatization Approaches for Environmental Samples

Analyzing carbamates in environmental samples, such as water, often requires a preconcentration step to reach the low detection limits required by regulations. researchgate.netnih.gov Solid-phase extraction (SPE) is the most common technique for this purpose. researchgate.net Solid-phase derivatization combines this extraction with the derivatization step, streamlining sample preparation.

One advanced approach involves Solid-Phase Microextraction (SPME) coupled with GC-MS, where analytes are extracted from the sample onto a coated fiber and then derivatized. mdpi.com Another innovative method uses supercritical fluid carbon dioxide (SC-CO₂) as a medium for simultaneous extraction and derivatization. nih.gov In this technique, a derivatizing agent such as heptafluorobutyric anhydride (HFBA) is dissolved in the SC-CO₂, which then extracts the carbamates from the sample matrix and facilitates their derivatization in a single, solvent-free step. nih.gov This integrated approach simplifies the analytical workflow and enhances sensitivity for GC-based analysis. nih.gov Magnetic solid-phase extraction (MSPE) using magnetic metal-organic frameworks has also been developed for the enrichment of carbamates from environmental samples prior to analysis. nih.gov

Optimization of Derivatization Protocols for Specific Analytes

Optimizing the derivatization protocol is critical for achieving maximum sensitivity, accuracy, and reproducibility in carbamate analysis. Key parameters that are typically adjusted include the concentration of the derivatizing reagent, pH, reaction temperature, and reaction time. nih.gov

For example, in the derivatization of carbamates with 9-xanthydrol for GC-MS analysis of surface water, the reaction conditions were systematically optimized. nih.govresearchgate.net The study established optimal conditions through the variation of several parameters to achieve the lowest limits of quantification. nih.gov Such optimization ensures complete conversion of the analyte to the desired derivative, minimizes the formation of byproducts, and ultimately leads to more reliable and sensitive analytical methods. researchgate.net

Table 3: Example of Optimized Parameters for Derivatization of Carbamates in Water

| Parameter | Optimized Condition |

|---|---|

| Derivatizing Agent | 9-xanthydrol |

| Reagent Concentration | 50.0 mM nih.govresearchgate.net |

| Acid Concentration (HCl) | 0.05 M nih.govresearchgate.net |

| Reaction Temperature | 60 °C nih.govresearchgate.net |

| Reaction Time | 60 min nih.govresearchgate.net |

| Result | Limits of quantification in the range of 0.007-0.028 µg/L. nih.gov |

Future Research Directions and Emerging Paradigms

Exploration of Novel Therapeutic and Agro-Chemical Targets for Carbamate (B1207046) Derivatives

The carbamate moiety is a versatile pharmacophore that has been successfully incorporated into drugs for various diseases. nih.gov Historically, carbamate insecticides function by inhibiting the acetylcholinesterase (AChE) enzyme, a mechanism that has also been leveraged for therapeutic purposes, such as in the treatment of Alzheimer's disease with drugs like rivastigmine. wikipedia.orgmdpi.com Future research is expanding beyond these traditional targets to explore new therapeutic and agrochemical opportunities.

In medicine, researchers are designing novel carbamate derivatives to selectively inhibit butyrylcholinesterase (BChE), an enzyme implicated in the later stages of Alzheimer's disease. mdpi.comnih.gov Studies have identified carbamate compounds with N-phenylpiperazine and 4-benzylpiperidine (B145979) moieties that show significant selective activity against BChE. nih.gov For instance, the compound 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate has been identified as a highly active BChE inhibitor. nih.gov Beyond neurodegenerative diseases, carbamates are being investigated for other therapeutic areas, including as inhibitors of the Casitas B-lymphoma proto-oncogene-b (Cbl-b), a negative regulator of T cell activation, which has implications for cancer immunotherapy. nih.gov

In agrochemistry, the challenge of insect resistance to existing carbamate pesticides necessitates the discovery of novel targets or new modes of action. nih.gov Research is focused on designing bivalent carbamate ligands that can interact with both the catalytic active site and the peripheral anionic site of AChE, thereby increasing inhibitory potency and overcoming resistance. nih.gov One study showed that a novel carbamate derivative demonstrated 62-fold greater AChE inhibitory activity than its parent compound, phenyl N-methylcarbamate. nih.gov

| Field | Target | Potential Application | Example Carbamate Structure/Derivative | Reference |

|---|---|---|---|---|

| Therapeutic | Butyrylcholinesterase (BChE) | Alzheimer's Disease Treatment | Derivatives with N-phenylpiperazine moieties | nih.gov |

| Therapeutic | Casitas B-lymphoma proto-oncogene-b (Cbl-b) | Cancer Immunotherapy | Potent series of carbamate Cbl-b inhibitors | nih.gov |

| Agrochemical | Dual-binding site Acetylcholinesterase (AChE) | Overcoming Insecticide Resistance | Bivalent carbamate heterodimetic derivatives | nih.gov |

| Therapeutic | Hepatitis C Virus (HCV) NS5A protein | Antiviral Treatment | Daclatasvir, Elbasvir, Ombitasvir | nih.gov |

Development of Advanced Environmental Remediation Technologies for Carbamate Contamination

The widespread use of carbamate pesticides has led to environmental contamination, necessitating the development of effective remediation strategies. nih.gov Ethyl carbamate, a related compound, is considered a process contaminant in fermented foods and beverages and is classified as a probable human carcinogen, highlighting the need for its removal. nih.govnih.gov Future research in this area focuses on innovative and sustainable technologies to degrade and remove carbamate contaminants from soil and water.

Bioremediation, which utilizes microorganisms to break down pollutants, is a promising approach. nih.gov Researchers have isolated bacterial and fungal species capable of using carbamates as a sole source of carbon and nitrogen. nih.gov For example, strains of Candida ethanolica have been shown to effectively degrade ethyl carbamate in alcoholic beverages. mdpi.com Future work will likely involve the construction of synthetic microbial consortia specifically designed for the efficient cleanup of carbamate-contaminated sites. nih.gov

Another area of active development is the use of advanced oxidation processes (AOPs) and nanotechnologies. Nanoparticle (NP)-based sensors and degradation systems are being explored for their high sensitivity and efficiency. nih.gov Molecular imprinting technology (MIT) is also emerging as a selective method for removing specific carbamates, like ethyl carbamate, from complex matrices such as fermented beverages, by creating polymer matrices with cavities specifically shaped to bind the target molecule. mdpi.com

| Technology | Mechanism | Application | Example | Reference |

|---|---|---|---|---|

| Bioremediation | Microbial degradation of carbamate ester bond. | Soil and water decontamination; Food processing. | Candida ethanolica strains degrading ethyl carbamate. | mdpi.com |

| Nanotechnology | NP-mediated detection and photocatalytic degradation. | Environmental monitoring and cleanup. | NP-based sensors for pesticide detection. | nih.gov |

| Molecular Imprinting Technology (MIT) | Creation of selective binding sites for target carbamate molecules. | Selective removal of ethyl carbamate from beverages. | MIPs targeting urea (B33335) (a precursor) or ethyl carbamate directly. | mdpi.com |

| Enzymatic Degradation | Use of specific enzymes like EC hydrolase to break down carbamates. | Reduction of ethyl carbamate in spirits. | EC hydrolase from Acinetobacter calcoaceticus. | mdpi.com |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Carbamate Research

Understanding the precise mechanisms of action and toxicity of carbamates is crucial for developing safer compounds and assessing environmental risk. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing this field by providing a holistic view of the biological responses to carbamate exposure. nih.gov

Metabolomics studies, which analyze the complete set of metabolites in a cell or organism, have been used to investigate the toxicological effects of carbamates. For example, exposing human hepatocellular carcinoma (HepG2) cells to ethyl carbamate revealed time-dependent changes in multiple metabolic pathways, including induced oxidative stress, energy depletion, and DNA damage. nih.gov Similarly, research on the N-methyl carbamate insecticide methomyl (B1676398) in mice showed disruptions in hepatic xenobiotic and intermediary metabolism. mdpi.com

Proteomics and transcriptomics can identify the specific proteins and genes whose expression levels are altered by carbamate exposure. nih.gov These technologies can help elucidate complex interactions, such as the molecular mechanisms of insect resistance to pesticides or the off-target effects of therapeutic carbamates. nih.gov By integrating data from multiple omics layers, researchers can build comprehensive models of the pathways affected by carbamates, leading to a deeper understanding of their biological impact. mdpi.com

| Omics Technology | Objective | Organism/System Studied | Key Findings | Reference |

|---|---|---|---|---|

| Metabolomics & Transcriptomics | Understand toxicological effects of ethyl carbamate. | Human HepG2 cells | EC induced oxidative stress, energy depletion, and DNA damage. | nih.gov |

| Metabolomics | Characterize metabolic effects of methomyl insecticide. | Mouse liver | Methomyl disrupted xenobiotic and intermediary metabolism. | mdpi.com |

| Genomics | Understand mechanisms of insect and weed resistance. | Agricultural pests and plants | Identified gene amplification and linked genes to resistance traits. | nih.gov |

| Integrated Omics | Elucidate mechanisms of fruit stress response to treatments. | Postharvest fruit | Clarified molecular interactions between fruit, treatments, and pathogens. | nih.gov |

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in Carbamate Chemistry and Environmental Fate

| Application Area | AI/ML Technique | Purpose | Example | Reference |

|---|---|---|---|---|

| Drug Discovery | Generative AI Models (e.g., REINVENT) | Accelerated discovery of novel inhibitors. | Designing potent carbamate Cbl-b inhibitors for immunotherapy. | nih.gov |

| Chemical Synthesis | Reaction Prediction Models | Predicting reaction outcomes and optimizing synthetic routes. | Determining molecular selectivity in organic reactions. | chemeurope.com |

| Environmental Toxicology | Predictive Toxicology Models (e.g., QSAR) | Predicting toxicity endpoints to reduce animal testing. | Using algorithms like random forest to predict chemical toxicity. | nih.gov |

| Environmental Monitoring | AI-Coupled Sensors | Precise detection and degradation monitoring of pesticides. | Linking nanoparticle-based pesticide sensors to AI algorithms for data analysis. | nih.gov |

Sustainable Synthesis and Green Chemistry Approaches for Carbamate Derivative Production

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. For carbamate synthesis, this involves replacing hazardous reagents like phosgene (B1210022) and developing methods that reduce waste and energy consumption. bohrium.comacs.org

A significant area of green chemistry research is the use of carbon dioxide (CO2) as a C1 feedstock for carbamate synthesis. rsc.org This approach not only utilizes a greenhouse gas but also avoids toxic precursors. Researchers have developed catalyst systems that can produce carbamates from CO2, amines, and alcohols under mild conditions. rsc.org Another innovative and environmentally benign method is the electrochemical synthesis of carbamate derivatives, which eliminates the need for chemical oxidants. acs.org

Other green approaches include the development of solvent-free reaction protocols and the use of continuous flow chemistry. bohrium.comacs.org Continuous flow methods offer better control over reaction conditions, improved safety, and can significantly reduce reaction times compared to traditional batch processes. acs.org The methoxycarbonylation of amines using dimethyl carbonate (DMC), a non-toxic reagent, is another green alternative to traditional phosgene-based routes. researchgate.net These sustainable practices will be critical for the future production of carbamate derivatives like Ethyl N-(3,4-dichlorophenyl)carbamate.

| Approach | Key Principle | Advantage | Example | Reference |

|---|---|---|---|---|

| CO2 Utilization | Using CO2 as a renewable C1 source. | Replaces toxic phosgene, utilizes a greenhouse gas. | Catalytic synthesis from CO2, amines, and alcohols. | rsc.org |

| Continuous Flow Synthesis | Performing reactions in a continuous stream rather than a batch. | Faster reaction times, improved safety and scalability. | Continuous synthesis of urethanes from amines, alkyl halides, and CO2. | acs.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Reduces solvent waste, simplifies purification. | Solvent-free preparation of primary carbamates using sodium cyanate (B1221674) and an acid. | bohrium.com |

| Electrochemical Synthesis | Using electricity to drive chemical reactions. | Eliminates the need for chemical oxidants. | Electrochemical α-C(sp3)–H functionalization of aliphatic aldehydes. | acs.org |

| Non-Phosgene Reagents | Using safer alternatives to phosgene, such as dimethyl carbonate (DMC). | Avoids highly toxic and hazardous materials. | Methoxycarbonylation of amines with DMC. | researchgate.net |

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | 0–5°C | >10°C increases by-products |

| Solvent | Dichloromethane | Toluene reduces reactivity |

| Base | Triethylamine | Pyridine may slow reaction |

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.2–7.8 ppm, multiplet) confirm structure .

- ¹³C NMR : Carbamate carbonyl resonance at ~155 ppm .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 248 (M⁺) with fragments at m/z 177 (loss of –OCH₂CH₃) .

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Peaks/Bands |

|---|---|

| ¹H NMR | δ 4.1–4.3 (OCH₂CH₃), δ 7.2–7.8 (Ar-H) |

| IR | 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) |

| MS | m/z 248 (M⁺), m/z 177 (M–OCH₂CH₃) |

Advanced: How can researchers optimize synthesis to minimize by-products like N-alkylated derivatives?

Answer:

N-Alkylation side products arise from competing reactions between the amine group and ethyl chloroformate. Mitigation strategies include:

- Low-temperature protocols : Maintain 0–5°C to suppress nucleophilic substitution .

- Stepwise addition : Slowly add ethyl chloroformate to the amine-base mixture to control exothermicity .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water to isolate the pure carbamate .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:

Discrepancies in bioactivity data often stem from variations in assay conditions or impurity profiles. Researchers should:

- Validate purity : Use HPLC (>98% purity) to rule out impurity-driven effects .

- Standardize assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., halogen-substituted phenyl groups) to isolate bioactive moieties .

Q. Table 3: Example SAR Modifications

| Analog | Bioactivity Trend | Reference |

|---|---|---|

| Ethyl N-(3-Cl-phenyl)carbamate | Reduced activity | |

| Ethyl N-(4-F-phenyl)carbamate | Similar activity |

Basic: What are the known biological targets or pathways affected by this compound?

Answer:

this compound exhibits activity in:

- Enzyme inhibition : Carbamate groups often target acetylcholinesterase (AChE) or proteases .

- GPCR modulation : Structural analogs (e.g., SR142801) bind to neurokinin receptors, suggesting potential neuropharmacological applications .

Advanced: How to design SAR studies to explore the dichlorophenyl group's role?

Answer:

- Synthesize analogs : Replace Cl substituents with F, Br, or methyl groups to assess electronic and steric effects .

- Assay selection : Use enzyme inhibition (e.g., AChE IC₅₀) or receptor binding (e.g., radioligand displacement) assays .

- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. Table 4: Example Analog Synthesis Plan

| Position | Substituent | Synthetic Route | Assay Focus |

|---|---|---|---|

| 3-Cl | F | Fluorination via DAST | Enzyme inhibition |

| 4-Cl | Br | Electrophilic bromination | Receptor affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products